molecular formula C8H5F3N4OS B2356173 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol CAS No. 799251-42-6

1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol

Cat. No.: B2356173
CAS No.: 799251-42-6
M. Wt: 262.21
InChI Key: IGNYLBCSNHGHSU-UHFFFAOYSA-N
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Description

1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol is an organic compound that features a tetrazole ring substituted with a trifluoromethoxyphenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with thiocyanates under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the tetrazole ring. The thiol group is introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted tetrazoles with various functional groups.

Scientific Research Applications

1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol is unique due to the presence of both a trifluoromethoxy group and a tetrazole ring, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4OS/c9-8(10,11)16-6-3-1-5(2-4-6)15-7(17)12-13-14-15/h1-4H,(H,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNYLBCSNHGHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=S)N=NN2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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